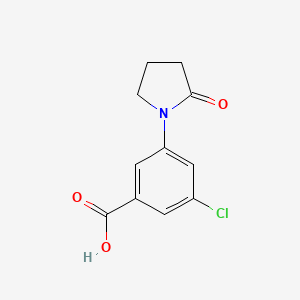

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoicacid

描述

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol It is characterized by the presence of a chloro group, a pyrrolidinone ring, and a benzoic acid moiety

属性

IUPAC Name |

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-4-7(11(15)16)5-9(6-8)13-3-1-2-10(13)14/h4-6H,1-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDAFUROXKHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879542-89-9 | |

| Record name | 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of 3-Chloro-5-Aminobenzoic Acid with Itaconic Acid

A widely employed method involves the cyclocondensation of 3-chloro-5-aminobenzoic acid with itaconic acid (methylidenesuccinic acid) to form the pyrrolidinone ring. This reaction proceeds via a two-step mechanism:

- Amide Formation : The amine group of 3-chloro-5-aminobenzoic acid reacts with the α,β-unsaturated carbonyl of itaconic acid, forming an intermediate amide.

- Cyclization : Intramolecular nucleophilic attack by the secondary amine on the adjacent carbonyl group results in the formation of the 2-oxopyrrolidin-1-yl moiety.

Reaction Conditions :

- Solvent: Water or ethanol

- Temperature: Reflux (80–100°C)

- Catalyst: Polyphosphoric acid (PPA) enhances cyclization efficiency.

- Yield: Up to 97% under optimized conditions.

Example Protocol :

Nucleophilic Aromatic Substitution (NAS) Approaches

NAS strategies utilize halogenated benzoic acid derivatives to introduce the pyrrolidinone group. A representative route begins with 3-chloro-5-fluorobenzoic acid, where the fluorine atom at the 5-position is displaced by a pyrrolidinone anion.

Key Steps :

- Generation of Pyrrolidinone Anion : Deprotonate 2-pyrrolidinone using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF).

- Substitution Reaction : React the anion with 3-chloro-5-fluorobenzoic acid at elevated temperatures.

Optimization Challenges :

Palladium-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed couplings offer regioselective access to the target compound. A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolidinone and 3-chloro-5-bromobenzoic acid has been explored.

Protocol :

- Protection of Carboxylic Acid : Convert 3-chloro-5-bromobenzoic acid to its methyl ester using thionyl chloride and methanol.

- Coupling Reaction : React the ester with 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrrolidinone in the presence of Pd(PPh₃)₄ and aqueous sodium carbonate.

- Deprotection : Hydrolyze the ester with lithium hydroxide to regenerate the carboxylic acid.

Yield : 50–65% after purification by column chromatography.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation.

Process Overview :

- Feedstock Preparation : 3-Chloro-5-nitrobenzoic acid is hydrogenated to 3-chloro-5-aminobenzoic acid using a palladium-on-carbon catalyst.

- Cyclocondensation : The amine intermediate is mixed with itaconic acid in a flow reactor at 130°C and 10 bar pressure.

- In-Line Purification : Integrated crystallization units isolate the product with >90% purity.

Advantages :

Solvent-Free Mechanochemical Synthesis

Ball milling techniques offer an eco-friendly alternative by eliminating solvent use.

Procedure :

- Combine 3-chloro-5-aminobenzoic acid, itaconic acid, and PPA in a stainless-steel milling jar.

- Mill at 30 Hz for 2 hours.

- Wash the product with sodium bicarbonate solution to remove residual acid.

Yield : 85–90% with particle sizes <50 µm, suitable for direct formulation.

Reaction Optimization and Yield Enhancement

Catalytic System Screening

Catalysts significantly impact cyclocondensation efficiency:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | PPA | 120 | 97 |

| Sulfuric acid | Water | 100 | 78 |

| Zeolite Hβ | Toluene | 110 | 65 |

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 97 | 99 | High | Moderate |

| NAS | 60 | 95 | Low | High |

| Suzuki Coupling | 65 | 98 | Moderate | Low |

| Continuous Flow | 90 | 95 | High | High |

Key Insight : Cyclocondensation and continuous flow methods are preferred for large-scale production due to their balance of yield and scalability.

化学反应分析

Types of Reactions

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

科学研究应用

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds aimed at treating various diseases, including inflammatory conditions and cancers. Its derivatives have shown potential in targeting specific biological pathways, making it valuable in drug development.

Biological Studies

Research has demonstrated that this compound exhibits various biological activities, including enzyme inhibition and receptor binding. For instance, studies have indicated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, showcasing its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is employed as an intermediate for synthesizing specialty chemicals and agrochemicals. Its unique properties allow for the development of new materials with tailored functionalities, such as polymers and coatings .

Case Studies

-

Anticancer Activity

A study analyzed several derivatives of 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid for their efficacy against various cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxic effects, suggesting that structural optimization could lead to more potent therapeutic agents . -

Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of this compound. It was found to effectively inhibit specific enzymes linked to metabolic pathways in cancer cells, highlighting its potential role as a therapeutic agent in oncology . -

Antioxidant Properties

Research on related compounds has shown that they possess significant antioxidant activity. For example, derivatives were tested for their ability to scavenge free radicals, demonstrating that modifications could enhance their antioxidant efficacy compared to standard antioxidants like ascorbic acid.

作用机制

The mechanism of action of 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-chloro-5-(2-oxopyrrolidin-3-yl)benzoic acid: This compound has a similar structure but with the chloro group and pyrrolidinone ring positioned differently.

3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another structurally related compound with a triazole ring instead of a pyrrolidinone ring.

Uniqueness

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

生物活性

3-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 3-Chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid

- Molecular Formula: C11H10ClNO3

- CAS Number: 879542-89-9

Physical Properties:

- Molecular Weight: 239.66 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid, exhibit significant antimicrobial activity. A study demonstrated that compounds containing the pyrrolidinone moiety showed promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were notably lower than those for traditional antibiotics like ampicillin.

The mechanism by which 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid exerts its biological effects is hypothesized to involve the inhibition of bacterial enzyme activity or interference with metabolic pathways. This compound may bind to specific receptors or enzymes, modulating their function and leading to antimicrobial effects .

Anti-inflammatory Activity

Additionally, compounds with similar structures have been studied for their anti-inflammatory properties. The presence of the pyrrolidinone unit is believed to enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Synthesis and Evaluation

A practical synthesis route for 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves the reaction of 3-chloro-5-carboxybenzoic acid with appropriate pyrrolidine derivatives under controlled conditions. This method has been optimized for yield and purity .

Table: Summary of Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ampicillin | 65 | Staphylococcus aureus |

| Compound A | 15.62 | Listeria monocytogenes |

| Compound B | 30 | Escherichia coli |

Clinical Implications

The potential clinical applications of 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid extend to its use as a lead compound in drug development for treating infections resistant to conventional antibiotics. Further studies are required to explore its safety profile and efficacy in vivo.

常见问题

Q. What are the key considerations in designing a synthetic route for 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid to ensure high yield and purity?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction steps such as nitration, esterification, and cyclization. For example, nitration of precursor benzoic acids must be controlled to avoid over-nitration, which can lead to byproducts. Reductive amination or coupling reactions (e.g., Suzuki-Miyaura) may introduce the pyrrolidinone moiety. Purification via recrystallization or column chromatography is critical, and intermediates should be validated using techniques like HPLC (≥95% purity) and NMR spectroscopy . Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, as seen in the 70% overall yield achieved in analogous syntheses .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated in studies of related pyrrolidinone derivatives (R factor = 0.050; data-to-parameter ratio = 14.7) .

- NMR Spectroscopy : Compare H and C NMR chemical shifts with computational predictions (e.g., DFT calculations) to verify substituent positions.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 296.0452 for CHClNO).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to determine the pharmacophoric elements of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents on the benzoic acid (e.g., chloro, trifluoromethyl) and pyrrolidinone moieties (e.g., oxo vs. thioxo groups) to evaluate bioactivity changes .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and compare IC values. For example, thiazolidinone analogs showed varied activity depending on substituent electronegativity .

- Computational Modeling : Use MOE or AutoDock to map electrostatic potentials and hydrogen-bonding interactions, identifying critical residues (e.g., His90 in COX-2) .

Q. What methodologies are recommended for investigating the compound's interaction with biological targets, such as enzyme inhibition assays or protein-ligand binding studies?

Methodological Answer:

- Enzyme Inhibition Assays : Conduct kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes. Monitor inhibition via changes in V and K values .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) in real-time using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cryo-EM/X-ray Co-crystallization : Resolve the compound bound to its target (e.g., PDB ID: 6N4Y) to guide rational design .

Q. How can discrepancies in biological activity data across different studies be systematically addressed?

Methodological Answer:

- Standardize Assay Conditions : Control variables like pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1% v/v) to ensure reproducibility .

- Validate Compound Integrity : Re-test batches with LC-MS to rule out degradation or isomerization.

- Cross-Validate Models : Compare results across in vitro (cell-free assays), in silico (docking), and in vivo (murine models) systems to identify context-dependent effects .

Q. What computational approaches are effective in predicting the compound's pharmacokinetic properties and toxicity profile early in research?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, a logP >3 may indicate poor aqueous solubility .

- Toxicity Profiling : Apply QSAR models in Derek Nexus to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration or plasma protein binding over 100-ns trajectories to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。